molecular formula C26H24N4O4S B2534258 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203366-60-2

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2534258
CAS RN: 1203366-60-2
M. Wt: 488.56
InChI Key: IIXBILVFRXHJMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzodioxin group, a thiazolopyridazinone group, and a piperidine group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the dihydrobenzodioxin and thiazolopyridazinone groups suggests that it might undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

A novel series of thiazolo[4,5-d]pyridazinone derivatives, including compounds similar to the one , have been synthesized and tested for their biological activities. These compounds showed significant analgesic and anti-inflammatory activities in vivo. Their structures were characterized using NMR spectroscopy and liquid chromatography-mass spectrometry (Demchenko et al., 2015).

Antimicrobial and Antifungal Activity

Another study involved the synthesis of thiazolo[4,5-d]pyridazinone derivatives with significant antibacterial and antifungal activities. These compounds demonstrated good antimicrobial activity against various microorganisms, including E. coli, S. aureus, P. aeruginosa, and C. albicans (Suresh, Lavanya, & Rao, 2016).

Cytotoxicity and Anticancer Activity

Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, related to the chemical in focus, were synthesized and screened for anticancer activity. Moderate inhibitory activity against the tested cell line was confirmed, indicating potential in cancer research (Lozynskyi et al., 2018).

Anti-inflammatory and Anti-ulcer Activities

Some novel fused thiazole derivatives derived from thiazolo[4,5-d]pyridazin-4(5H)-ones exhibited high anti-inflammatory and anti-ulcer activities. Their toxicity was also studied against shrimp larvae, demonstrating their biological potential in medical research (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

Discovery of Potent Derivatives Against Aldose Reductase

Derivatives of thiazolo[4,5-d]pyridazinone have been synthesized and evaluated for their inhibitory effects against Aldose Reductase, an enzyme involved in diabetic complications. This discovery highlights the compound's potential in the treatment of diabetes-related disorders (Areal et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or chemical biology. Further studies could also aim to optimize its synthesis and investigate its mechanism of action in more detail .

properties

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c31-19(18-9-10-20-21(15-18)34-14-13-33-20)16-30-25(32)23-24(22(28-30)17-7-3-1-4-8-17)35-26(27-23)29-11-5-2-6-12-29/h1,3-4,7-10,15H,2,5-6,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXBILVFRXHJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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